1-(8-Methoxyquinolin-6-yl)ethanone
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Overview
Description
1-(8-Methoxyquinolin-6-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline ring system substituted with a methoxy group at the 8th position and an ethanone group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(8-Methoxyquinolin-6-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 8-methoxyquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(8-Methoxyquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1-(8-Methoxyquinolin-6-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(8-Methoxyquinolin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(8-Methoxyquinolin-6-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interact with cellular pathways involved in cancer cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methoxyquinolin-4-yl)ethanone
- 1-(8-Hydroxyquinolin-6-yl)ethanone
- 1-(8-Methoxyquinolin-4-yl)ethanone
Uniqueness
1-(8-Methoxyquinolin-6-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring. The presence of the methoxy group at the 8th position and the ethanone group at the 1st position imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(8-methoxyquinolin-6-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)10-6-9-4-3-5-13-12(9)11(7-10)15-2/h3-7H,1-2H3 |
InChI Key |
KLKIDCYABAXGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2C(=C1)C=CC=N2)OC |
Origin of Product |
United States |
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